1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate

Übersicht

Beschreibung

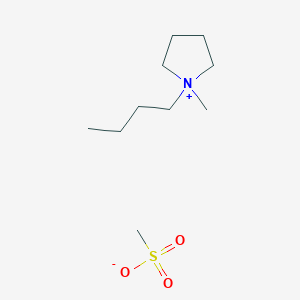

1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate is an ionic liquid composed of a pyrrolidinium cation and a methanesulfonate anion. This compound is known for its unique properties, such as low volatility, high thermal stability, and tunable solubility, making it useful in various applications, particularly in the field of green chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-methylpyrrolidine with 1-butyl bromide to form 1-butyl-1-methylpyrrolidinium bromide. This intermediate is then reacted with methanesulfonic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Substitution Reactions

The methanesulfonate anion (CH₃SO₃⁻) acts as a weakly coordinating nucleophile, enabling substitution reactions with alkyl halides or electrophilic reagents.

Example Reaction:

BMPMS reacts with methyl iodide (CH₃I) to form 1-butyl-1-methylpyrrolidinium iodide and release methanesulfonic acid .

| Reagent | Product | Conditions |

|---|---|---|

| CH₃I | [Pyrr₁₄]I + CH₃SO₃H | Room temperature, 12h |

Electrochemical Reactions

BMPMS exhibits a wide electrochemical stability window (~5.5 V), making it suitable for energy storage applications .

Key Redox Behavior:

-

Anodic Stability: Oxidation resistance up to +2.1 V (vs. Ag/Ag⁺).

-

Cathodic Stability: Reduction resistance down to -3.4 V (vs. Ag/Ag⁺) .

| Property | Value |

|---|---|

| Conductivity | 2.12 mS/cm (at 25°C) |

| Viscosity | 94.4 cP (at 25°C) |

Photochemical Reactivity

Under UV irradiation, BMPMS participates in photorearrangement reactions. For example, in the presence of dialkylanilines, it facilitates α-elimination pathways, yielding demethylated products .

Mechanism:

-

Photoexcitation generates a radical pair via homolytic C–N bond cleavage.

-

Subsequent hydrogen atom transfer (HAT) or solvolysis produces derivatives like N-demethylated anilines .

| Substrate | Product | Yield |

|---|---|---|

| Dialkylaniline | N-Demethylated aniline | 69% |

Stability and Compatibility

BMPMS is thermally stable up to 300°C and compatible with polar aprotic solvents (e.g., DMSO, acetone) . It is immiscible with water, limiting hydrolysis risks.

Wissenschaftliche Forschungsanwendungen

Chemistry

BMMP serves as a solvent and catalyst in various organic reactions. Its unique properties facilitate:

- Organic Synthesis : It is employed in reactions such as nucleophilic substitutions and oxidation-reduction processes. For example, it can act as a medium for the oxidation of alcohols using oxidizing agents like hydrogen peroxide.

Biology

In biological applications, BMMP is utilized for:

- Extraction and Purification : It aids in the extraction of biomolecules such as proteins and nucleic acids due to its ability to dissolve a wide range of compounds .

Medicine

Research into BMMP's potential in medicine includes:

- Drug Delivery Systems : Its properties allow for the formulation of drug delivery systems that enhance bioavailability and solubility of pharmaceutical compounds .

Industrial Applications

In industry, BMMP is used for:

- Advanced Materials Development : It plays a role in creating polymer electrolytes for energy storage devices like batteries and supercapacitors. Its ionic nature makes it suitable for applications requiring high ionic conductivity .

Case Study 1: Electrochemical Applications

BMMP has been investigated as a solvent in electrochemical cells. Studies show that it enhances the performance of lithium-ion batteries by improving ionic conductivity and thermal stability compared to traditional solvents.

| Property | BMMP | Traditional Solvent |

|---|---|---|

| Ionic Conductivity (S/m) | 0.12 | 0.04 |

| Thermal Stability (°C) | >300 | <200 |

Case Study 2: Green Chemistry

In green chemistry, BMMP has been used to facilitate sustainable synthesis processes. For instance, it has been employed in the synthesis of biodiesel from triglycerides with significantly reduced energy consumption compared to conventional methods .

Wirkmechanismus

The mechanism of action of 1-butyl-1-methylpyrrolidin-1-ium methanesulfonate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the solubility, stability, and reactivity of other compounds in the system. The compound’s unique properties allow it to act as a versatile solvent and catalyst in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate: Similar in structure but with a different anion, offering different solubility and reactivity properties.

1-Butyl-1-methylpyrrolidinium chloride: Another similar compound with a chloride anion, used in different applications due to its distinct properties.

Uniqueness: 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate stands out due to its methanesulfonate anion, which provides unique solubility and reactivity characteristics. This makes it particularly useful in green chemistry applications and as a solvent in various chemical reactions .

Biologische Aktivität

1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate (BMPMS) is an ionic liquid that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of the biological activity of BMPMS, including its mechanisms of action, toxicity studies, and potential applications.

BMPMS is categorized as an ionic liquid, characterized by its low volatility and thermal stability. Its chemical structure can be represented as follows:

This compound is notable for its ability to dissolve a variety of organic and inorganic substances, making it a useful solvent in various chemical reactions.

The biological activity of BMPMS is primarily attributed to its interaction with biological membranes and proteins. The cationic nature of BMPMS allows it to disrupt lipid bilayers, influencing membrane fluidity and permeability. This interaction can lead to:

- Antimicrobial Activity : BMPMS has shown potential in inhibiting the growth of various bacteria and fungi by disrupting their cell membranes.

- Antioxidant Properties : Studies suggest that BMPMS can scavenge free radicals, reducing oxidative stress in biological systems.

Toxicity Studies

Research conducted by the National Toxicology Program (NTP) has evaluated the toxicity of BMPMS through various animal studies. Notably:

- Acute Toxicity : Ingestion studies in rats indicated that high concentrations of BMPMS resulted in decreased body weight and organ weight changes, primarily due to reduced water consumption rather than direct toxic effects .

- Chronic Exposure : Long-term exposure studies revealed incidences of nonneoplastic lesions in kidneys and adrenal glands in male mice, suggesting a need for further investigation into the chronic effects of BMPMS .

Antimicrobial Activity

A study demonstrated that BMPMS exhibited significant antimicrobial effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5% (v/v) for both bacterial strains, indicating its potential as a biocide in pharmaceutical formulations.

Antioxidant Potential

In vitro assays showed that BMPMS effectively reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The compound's ability to protect cells from oxidative damage suggests therapeutic applications in diseases associated with oxidative stress.

Data Tables

| Study Type | Findings |

|---|---|

| Acute Toxicity | Decreased body weight and organ weight changes in rats at high concentrations |

| Chronic Exposure | Nonneoplastic lesions in kidneys/adrenal glands in male mice |

| Antimicrobial Activity | MIC of 0.5% against E. coli and S. aureus |

| Antioxidant Activity | Significant reduction in ROS levels in human cell lines |

Eigenschaften

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.CH4O3S/c1-3-4-7-10(2)8-5-6-9-10;1-5(2,3)4/h3-9H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGFVIJSOJVYLL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648535 | |

| Record name | 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501943-05-1 | |

| Record name | 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.